N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide: is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Attachment of Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with cyclohexanecarboxylic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic systems for various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.
Biological Probes: It can be used as a probe to study biological processes involving benzodiazole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.
Chemical Manufacturing: It can be employed in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
- N-(2-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
- N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
Uniqueness: The uniqueness of N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents .
Properties
Molecular Formula |
C23H26ClN3O |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H26ClN3O/c24-19-11-5-4-10-18(19)16-27-21-13-7-6-12-20(21)26-22(27)14-15-25-23(28)17-8-2-1-3-9-17/h4-7,10-13,17H,1-3,8-9,14-16H2,(H,25,28) |
InChI Key |
OLOKYXBOEPPJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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